N-(4-chloromethylphenylmethyl)acetamide
Description
N-(4-Chloromethylphenylmethyl)acetamide is a synthetic acetamide derivative characterized by a chloromethyl-substituted benzyl group attached to the nitrogen of the acetamide moiety. The presence of the chloromethyl group at the para position of the phenyl ring introduces unique electronic and steric properties, influencing its reactivity, crystallinity, and biological interactions.
Properties
IUPAC Name |
N-[[4-(chloromethyl)phenyl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-8(13)12-7-10-4-2-9(6-11)3-5-10/h2-5H,6-7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UADHOMUWKSPYAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=C(C=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223512-41-2 | |
| Record name | N-{[4-(chloromethyl)phenyl]methyl}acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloromethylphenylmethyl)acetamide typically involves the reaction of 4-chloromethylbenzylamine with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the formation of the acetamide group .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
N-(4-chloromethylphenylmethyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of N-(4-substituted phenylmethyl)acetamides.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or other reduced derivatives.
Scientific Research Applications
N-(4-chloromethylphenylmethyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-chloromethylphenylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The biological and physicochemical properties of N-arylacetamides are highly dependent on the substituents attached to the phenyl ring. Below is a comparative analysis of key derivatives:
Key Observations :
- Electron-withdrawing groups (e.g., Cl, F) enhance electrophilicity and influence hydrogen-bonding interactions in crystal lattices .
- Bulky substituents (e.g., sulfonyl-pyrrolidinyl) improve binding affinity to biological targets but may reduce solubility .
- Phenoxy linkages (as in ) introduce conformational flexibility, affecting molecular packing and pharmacological activity .
Crystallographic Data :
- N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide crystallizes in a monoclinic system (space group P2₁/c) with two molecules per asymmetric unit, while N-(3-chlorophenyl)-2,2,2-trichloro-acetamide adopts a triclinic system (P-1) .
- The chloromethyl group in the target compound likely induces tighter molecular packing due to its polarity, similar to fluorophenyl derivatives in .
Comparison with Target Compound :
Electrochemical and Physicochemical Properties
- Electron-withdrawing substituents (e.g., Cl, CF₃ in ) increase metabolic stability but may reduce bioavailability due to higher logP values.
- Methoxy groups () improve solubility via hydrogen bonding but diminish enzyme-binding affinity compared to halogenated analogs.
Data Tables
Table 1: Pharmacological Activities of Selected Acetamides
Biological Activity
N-(4-chloromethylphenylmethyl)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.
Overview of Chemical Structure
This compound is characterized by a chloromethyl group attached to a phenyl ring, which influences its biological properties. The presence of the chlorine atom enhances lipophilicity, facilitating membrane permeability, which is crucial for antimicrobial efficacy.
Antimicrobial Activity
Research has demonstrated that this compound and its derivatives exhibit significant antimicrobial properties. A study synthesized various N-substituted chloroacetamides and evaluated their effectiveness against common pathogens such as Escherichia coli, Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and Candida albicans.
Key Findings:
- Effective Against Gram-Positive Bacteria : The compound showed strong activity against Gram-positive bacteria, particularly MRSA, attributed to its structural characteristics that enhance interaction with bacterial membranes.
- Moderate Activity Against Gram-Negative Bacteria : The effectiveness was less pronounced against Gram-negative bacteria like E. coli, indicating a need for further structural modifications to improve activity against these pathogens.
- Activity Against Fungi : The compound also displayed moderate antifungal activity against C. albicans.
Quantitative Structure-Activity Relationship (QSAR) Analysis
A QSAR analysis was conducted to understand the relationship between the chemical structure of this compound and its biological activity. The analysis revealed that:
- Lipophilicity : Higher lipophilicity correlated with increased antimicrobial activity.
- Substituent Positioning : The positioning of substituents on the phenyl ring significantly influenced the biological efficacy.
Antioxidant Activity
In addition to antimicrobial properties, this compound has been investigated for its antioxidant potential. A study evaluated its ability to scavenge free radicals and reduce oxidative stress in cellular models.
Experimental Results:
- Inhibition of Reactive Oxygen Species (ROS) : The compound demonstrated significant inhibition of ROS production in macrophage cell lines stimulated with LPS.
- Cell Viability : An MTT assay confirmed that this compound did not exhibit cytotoxic effects at tested concentrations.
Table 1: Antimicrobial Activity Results
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(4-chloromethylphenylmethyl) | S. aureus | 32 µg/mL |
| N-(4-chloromethylphenylmethyl) | MRSA | 16 µg/mL |
| N-(4-chloromethylphenylmethyl) | E. coli | 128 µg/mL |
| N-(4-chloromethylphenylmethyl) | C. albicans | 64 µg/mL |
Table 2: Antioxidant Activity Results
| Compound | % Inhibition (ABTS Radical Scavenging) | LD50 (ppm) |
|---|---|---|
| N-(4-chloromethylphenylmethyl) | 85% | >10 |
| Control | 5% | n.a. |
Case Studies
- Study on Antimicrobial Efficacy : In a controlled laboratory setting, a series of experiments were conducted where various concentrations of this compound were tested against MRSA and other pathogens. The results consistently showed a dose-dependent response, highlighting the compound's potential as an effective antimicrobial agent.
- Antioxidant Potential in Macrophages : A separate study focused on the antioxidant activity of this compound in J774.A1 macrophages revealed that pre-treatment with this compound significantly reduced nitrite production in LPS-stimulated cells, suggesting its role in modulating inflammatory responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
